Cas no 1557730-48-9 (2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene)

2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene
- AKOS021140587
- EN300-1913788
- 1557730-48-9
-
- Inchi: 1S/C10H11BrF2/c1-7-4-5-9(12)8(10(7)13)3-2-6-11/h4-5H,2-3,6H2,1H3
- InChI Key: VFHZBOLRZYXVQG-UHFFFAOYSA-N
- SMILES: BrCCCC1C(=CC=C(C)C=1F)F
Computed Properties
- Exact Mass: 248.00122g/mol
- Monoisotopic Mass: 248.00122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 3.9
2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1913788-10.0g |
2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene |
1557730-48-9 | 10g |
$4545.0 | 2023-06-02 | ||
Enamine | EN300-1913788-10g |
2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene |
1557730-48-9 | 10g |
$4545.0 | 2023-09-17 | ||
Enamine | EN300-1913788-0.25g |
2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene |
1557730-48-9 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1913788-0.05g |
2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene |
1557730-48-9 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1913788-0.5g |
2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene |
1557730-48-9 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1913788-5.0g |
2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene |
1557730-48-9 | 5g |
$3065.0 | 2023-06-02 | ||
Enamine | EN300-1913788-5g |
2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene |
1557730-48-9 | 5g |
$3065.0 | 2023-09-17 | ||
Enamine | EN300-1913788-1.0g |
2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene |
1557730-48-9 | 1g |
$1057.0 | 2023-06-02 | ||
Enamine | EN300-1913788-0.1g |
2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene |
1557730-48-9 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1913788-2.5g |
2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene |
1557730-48-9 | 2.5g |
$2071.0 | 2023-09-17 |
2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene Related Literature
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Additional information on 2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene
2-(3-Bromopropyl)-1,3-Difluoro-4-Methylbenzene: A Comprehensive Overview
2-(3-Bromopropyl)-1,3-difluoro-4-methylbenzene is a complex organic compound with the CAS registry number 1557730-48-9. This compound belongs to the class of aromatic bromides and is characterized by its unique structure, which includes a bromine atom attached to a propyl group, two fluorine atoms at the 1 and 3 positions, and a methyl group at the 4 position on the benzene ring. The compound's structure makes it highly versatile for various applications in organic synthesis and materials science.
The synthesis of 2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene typically involves multi-step reactions, often starting from fluorobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to introduce the bromopropyl group onto the aromatic ring. These methods not only improve yield but also reduce reaction times, making them more suitable for large-scale production.
One of the most notable applications of 2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene is in the field of polymer chemistry. The compound serves as a key building block for synthesizing advanced polymers with tailored properties. For example, studies have shown that incorporating this compound into polyurethane matrices can significantly enhance their thermal stability and mechanical strength. This makes it a valuable material for high-performance applications in aerospace and automotive industries.
In addition to its role in polymer synthesis, 2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene has also found applications in drug discovery. Its unique electronic properties make it an ideal candidate for designing bioactive molecules with potential therapeutic effects. Recent research has focused on its use as a precursor for synthesizing antiviral agents and anticancer drugs. The compound's ability to undergo various nucleophilic substitutions and electrophilic aromatic substitutions further enhances its utility in medicinal chemistry.
The physical properties of 2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene are well-documented. It has a melting point of approximately -5°C and a boiling point around 180°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and diethyl ether. These properties make it suitable for use in various organic reactions that require controlled solubility profiles.
From an environmental perspective, understanding the degradation pathways of 2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene is crucial for assessing its ecological impact. Recent studies have employed computational methods to predict its biodegradation rates under different environmental conditions. These studies suggest that the compound undergoes slow hydrolysis in aqueous environments, which could have implications for its disposal and waste management.
In conclusion, 2-(3-bromopropyl)-1,3-difluoro-4-methylbenzene (CAS No: 1557730-48-9) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications in polymer chemistry, drug discovery, and materials science. Ongoing research continues to uncover new avenues for its utilization while addressing concerns related to its environmental impact.
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